molecular formula C10H6BrClN2O4 B1485858 5-Bromo-2-chloronicotinic acid 2,5-dioxopyrrolidin-1-yl ester CAS No. 2206607-39-6

5-Bromo-2-chloronicotinic acid 2,5-dioxopyrrolidin-1-yl ester

Cat. No. B1485858
CAS RN: 2206607-39-6
M. Wt: 333.52 g/mol
InChI Key: BOFQGLLYIDKLFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chloronicotinic acid” consists of a pyridine ring substituted with bromine and chlorine atoms at the 5th and 2nd positions respectively . The exact structure of “5-Bromo-2-chloronicotinic acid 2,5-dioxopyrrolidin-1-yl ester” would include an additional 2,5-dioxopyrrolidin-1-yl ester group, but specific details are not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-chloronicotinic acid” include a molecular weight of 236.45, a solid physical form, and a storage temperature at room temperature . It is soluble in methanol and has a melting point of 173-176°C . The properties of “5-Bromo-2-chloronicotinic acid 2,5-dioxopyrrolidin-1-yl ester” might be different due to the additional 2,5-dioxopyrrolidin-1-yl ester group.

Scientific Research Applications

Electrocatalytic Synthesis Applications

5-Bromo-2-chloronicotinic acid derivatives are explored in the context of electrocatalytic synthesis, particularly in the synthesis of 6-aminonicotinic acid. A study demonstrated the feasibility of electrosynthesizing 6-aminonicotinic acid by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. This process was investigated using different electrodes, with a notable electrocatalytic effect observed at silver electrodes for the bromo derivative, leading to fairly good yields of 6-aminonicotinic acid under mild conditions (Gennaro et al., 2004).

Synthetic Chemistry and Fluorescence Properties

In another application, derivatives of 5-Bromo-2-chloronicotinic acid have been utilized in the synthesis of novel 3-pyridinecarbonitriles with amino acid functions. These derivatives were synthesized through reactions with α-amino acid ester hydrochlorides, demonstrating varied fluorescence properties. Some of these compounds exhibited considerable antibacterial activity, highlighting their potential in developing novel bioactive materials (Girgis et al., 2004).

Agricultural Chemistry

The preparation of substituted phenyl esters of 5-bromo-2-chloronicotinic acid and its analogs has been reported, with potential applications in agriculture. These compounds were synthesized from acid chlorides converted from the acids and then treated with appropriately substituted phenol in sodium hydroxide solution. Such derivatives are of interest due to their suspected herbicidal, fungicidal, or ascaricidal activity, marking their significance in agricultural chemistry (Setliff et al., 1991).

Advanced Material Synthesis

Research on 5-Bromo-2-chloronicotinic acid derivatives extends to the synthesis of advanced materials. For example, the synthesis of diorganotin esters of 5-bromonicotinic acid has been explored, leading to compounds with potential applications in materials science. These compounds were characterized by their structural properties, which were elucidated through various spectroscopic techniques and single-crystal X-ray diffraction studies. Such research underpins the development of new materials with specialized properties (Gao et al., 2006).

Safety And Hazards

The safety information for “5-Bromo-2-chloronicotinic acid” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O4/c11-5-3-6(9(12)13-4-5)10(17)18-14-7(15)1-2-8(14)16/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQGLLYIDKLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloronicotinic acid 2,5-dioxopyrrolidin-1-yl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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